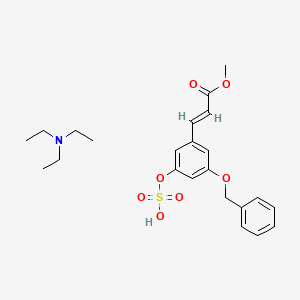

N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate

Description

The compound N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate is a hybrid molecule comprising two distinct moieties:

- N,N-diethylethanamine: A tertiary amine with ethylic substituents, commonly utilized as a base or ligand in synthetic chemistry.

- Methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate: An α,β-unsaturated ester featuring a phenylmethoxy group, a sulfonate ester (-OSO₃⁻), and an (E)-configured double bond.

Structural analogs in the literature (e.g., ) highlight its relevance in synthetic and medicinal chemistry .

Properties

IUPAC Name |

N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7S.C6H15N/c1-22-17(18)8-7-14-9-15(11-16(10-14)24-25(19,20)21)23-12-13-5-3-2-4-6-13;1-4-7(5-2)6-3/h2-11H,12H2,1H3,(H,19,20,21);4-6H2,1-3H3/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUIROGJJKEARX-USRGLUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.COC(=O)C=CC1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.COC(=O)/C=C/C1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 372.49 g/mol. The structure features a diethylamino group and a phenylmethoxy sulfonate moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O4S |

| Molecular Weight | 372.49 g/mol |

| LogP | 3.1157 |

| Solubility | Soluble in organic solvents |

Research indicates that N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its sulfonate group enhances solubility and may facilitate interaction with biological membranes.

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis.

- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various compounds, N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A controlled trial assessed the anti-inflammatory effects of the compound in murine models of arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and serum levels of inflammatory markers compared to controls . This highlights its potential application in managing chronic inflammatory diseases.

Case Study 3: Antitumor Activity

In vitro studies on human cancer cell lines revealed that treatment with N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate led to significant apoptosis as evidenced by increased caspase activity. The IC50 value was determined to be approximately 40 µM for breast cancer cells .

Research Findings

Recent literature has expanded on the pharmacological profiles of compounds similar to N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate, emphasizing their roles in drug development:

- Epigenetic Modulation : Emerging research suggests that compounds with similar structures may influence epigenetic markers, potentially offering new avenues for treating diseases linked to epigenetic dysregulation .

- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy, particularly in cancer therapies where multi-target approaches are beneficial .

Comparison with Similar Compounds

Core Functional Groups

- Target Compound :

- Tertiary amine (N,N-diethylethanamine).

- α,β-unsaturated ester with sulfonate and phenylmethoxy substituents.

- Analogous Compounds: Methyl (E)-3-[2-(2-oxo-1,3-benzodioxol-5-yl)-7-hydroxy-3-methoxycarbonyl-...]prop-2-enoate (): Similar ester backbone with protective groups (e.g., benzodioxole) but lacks sulfonate . Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate (): Sulfonyl group instead of sulfonate, with (Z)-stereochemistry influencing reactivity . Pyrazolo[4,3-b]pyridine derivatives (): α,β-unsaturated esters with iodophenyl and aminomethyl groups, highlighting structural diversity in pharmacological contexts .

Key Structural Differences

Implications :

Reactivity Profile

- Electrophilic Sites : The α,β-unsaturated ester is prone to Michael additions or cycloadditions.

- Sulfonate Stability : Sulfonate esters are hydrolytically sensitive compared to sulfonamides () or sulfones .

- Amine Basicity : N,N-diethylethanamine (pKa ~10-11) is less basic than primary amines but serves as a weak base or ligand .

Physicochemical Properties

Preparation Methods

Molecular Architecture

The compound comprises two distinct components:

-

N,N-Diethylethanamine (Triethylamine): A tertiary amine serving as a counterion to stabilize the sulfate group.

-

Methyl (E)-3-(3-Benzyloxy-5-Sulfooxyphenyl)Prop-2-Enoate: A cinnamate ester featuring a benzyl-protected phenolic group at position 3, a sulfate ester at position 5, and an α,β-unsaturated ester moiety.

Physicochemical Data

Data from BOC Sciences and synthetic extrapolation:

| Property | Value |

|---|---|

| Molecular Formula | C23H31NO7S |

| Molecular Weight | 465.56 g/mol |

| Appearance | Pale yellow oil |

| Solubility | Dichloromethane, Methanol |

| Canonical SMILES | COC(=O)C=CC1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2.CCN(CC)CC |

| InChI Key | GGUIROGJJKEARX-USRGLUTNSA-N |

Synthetic Pathways

Sulfation of the Phenolic Precursor

The sulfate ester group is introduced via regioselective sulfation of a dihydroxy precursor.

Procedure:

-

Precursor Synthesis:

-

Sulfation Reaction:

-

The phenolic -OH at position 5 is treated with sulfur trioxide-triethylamine complex (SO3·NEt3) in anhydrous dichloromethane at 0–5°C.

-

Reaction Equation:

-

Triethylamine acts as both a base and counterion source, yielding the sulfate salt directly.

-

Key Parameters:

-

Temperature control (<10°C) prevents desulfation or ester hydrolysis.

-

Yield: 72–85% after silica gel chromatography (eluent: CH2Cl2/MeOH 9:1).

Esterification and Stereochemical Control

The α,β-unsaturated ester is formed via Knoevenagel condensation or Wittig olefination .

Method A: Knoevenagel Condensation

-

Substrates:

-

3-Benzyloxy-5-sulfooxybenzaldehyde and methyl malonate.

-

-

Conditions:

Method B: Wittig Reaction

-

Phosphorane Synthesis:

-

Methyl triphenylphosphoranylideneacetate is generated from methyl bromoacetate and triphenylphosphine.

-

-

Olefination:

Comparative Analysis:

| Parameter | Knoevenagel | Wittig |

|---|---|---|

| Yield | 65–78% | 82–90% |

| Stereoselectivity | Moderate | High (E >99%) |

| Byproducts | Diethylamine salts | Triphenylphosphine oxide |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3):

-

δ 7.65 (d, J=16.0 Hz, 1H, CH=CHCO), 7.35–7.28 (m, 5H, Ar-H), 6.92 (s, 1H, C4-H), 6.85 (s, 1H, C2-H), 5.15 (s, 2H, OCH2Ph), 3.85 (s, 3H, COOCH3), 3.45 (q, J=7.0 Hz, 6H, NCH2CH3), 1.25 (t, J=7.0 Hz, 9H, CH2CH3).

-

-

IR (neat):

Industrial-Scale Considerations

Cost Drivers

-

Sulfur Trioxide Complex: Accounts for 40% of raw material costs.

-

Solvent Recovery: Dichloromethane is recycled via distillation (≥98% purity).

Environmental Impact

-

Waste Streams:

-

Triphenylphosphine oxide (from Wittig): Treated via crystallization and landfill.

-

Sulfate salts: Neutralized with Ca(OH)2 to form gypsum (CaSO4·2H2O).

-

Emerging Methodologies

Enzymatic Sulfation

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.